molecular formula C11H8N2O2S B5864488 1-(1,3-benzothiazol-2-yl)-2,5-pyrrolidinedione

1-(1,3-benzothiazol-2-yl)-2,5-pyrrolidinedione

Cat. No. B5864488
M. Wt: 232.26 g/mol
InChI Key: OOMLUSQHTDXGPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,3-benzothiazol-2-yl)-2,5-pyrrolidinedione, commonly known as riluzole, is a small molecule drug that has been approved by the United States Food and Drug Administration (FDA) for the treatment of amyotrophic lateral sclerosis (ALS) and is currently under investigation for its potential use in other neurological disorders. Riluzole is a member of the benzothiazole family of compounds and has been shown to have a neuroprotective effect by modulating the release of glutamate, a neurotransmitter that is involved in a variety of neurological processes.

Mechanism of Action

Riluzole works by inhibiting the release of glutamate, a neurotransmitter that is involved in a variety of neurological processes, including the regulation of motor neurons. Excessive release of glutamate can be toxic to motor neurons and is thought to play a role in the development of ALS. By reducing the release of glutamate, riluzole is able to protect motor neurons from damage and slow the progression of ALS.
Biochemical and Physiological Effects
Riluzole has been shown to have a variety of biochemical and physiological effects. In addition to its neuroprotective effect, riluzole has been shown to modulate the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. Riluzole has also been shown to increase the release of dopamine, a neurotransmitter that is involved in the regulation of mood and movement.

Advantages and Limitations for Lab Experiments

Riluzole has several advantages for use in lab experiments. It is a small molecule drug that is relatively easy to synthesize and can be administered orally or intravenously. Riluzole has also been extensively studied in both animal and human models, making it a well-characterized drug. However, there are also limitations to the use of riluzole in lab experiments. Riluzole has a relatively short half-life and can be rapidly metabolized, which can make it difficult to maintain consistent levels of the drug in the body. Additionally, riluzole has been shown to have a narrow therapeutic window, meaning that the dose must be carefully controlled to avoid toxicity.

Future Directions

There are several potential future directions for the use of riluzole in the treatment of neurological disorders. One area of interest is the use of riluzole in the treatment of Alzheimer's disease. Riluzole has been shown to have a neuroprotective effect and could potentially slow the progression of Alzheimer's disease by reducing the release of glutamate. Another potential future direction is the use of riluzole in the treatment of other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. Riluzole has been shown to modulate the activity of dopamine, a neurotransmitter that is involved in the regulation of mood and movement, and could potentially be used to treat these disorders. Finally, there is also interest in the development of new riluzole analogs that could have improved pharmacokinetic properties and a wider therapeutic window.
Conclusion
In summary, riluzole is a small molecule drug that has been approved by the 1-(1,3-benzothiazol-2-yl)-2,5-pyrrolidinedione for the treatment of ALS and is currently under investigation for its potential use in other neurological disorders. Riluzole works by inhibiting the release of glutamate, a neurotransmitter that can be toxic to motor neurons, and has a variety of biochemical and physiological effects. While there are limitations to the use of riluzole in lab experiments, there are also several potential future directions for its use in the treatment of neurological disorders.

Synthesis Methods

Riluzole can be synthesized using a variety of methods, including the reaction of 2-aminobenzothiazole with maleic anhydride in the presence of a catalyst, such as triethylamine. The resulting product is then hydrolyzed to form riluzole. Other methods of synthesis include the reaction of 2-aminobenzothiazole with succinic anhydride or phthalic anhydride.

Scientific Research Applications

Riluzole has been extensively studied for its potential use in the treatment of neurological disorders, particularly ALS. ALS is a progressive neurodegenerative disease that affects the motor neurons in the brain and spinal cord, leading to muscle weakness and eventual paralysis. Riluzole has been shown to slow the progression of ALS by reducing the release of glutamate, which can be toxic to motor neurons.

properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2S/c14-9-5-6-10(15)13(9)11-12-7-3-1-2-4-8(7)16-11/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOMLUSQHTDXGPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.